5-(4-Chloro-3-fluorophenyl)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346691-94-8 |
|---|---|
Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H |
InChI Key |
FUTKVPFXGHKFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)C#N)F)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 5 4 Chloro 3 Fluorophenyl Nicotinonitrile Derivatives
Systematic Structural Modifications of the 4-Chloro-3-fluorophenyl Moiety
The 4-chloro-3-fluorophenyl group is a critical component of the molecule, and alterations to this part of the structure can have profound effects on its interaction with biological targets.
Impact of Fluorine and Chlorine Atom Combinations on Molecular Activity
The combination of both fluorine and chlorine on the phenyl ring is a common strategy in medicinal chemistry to fine-tune a molecule's properties. In studies of N-phenyl-substituted cinnamanilides, it was observed that the most effective compounds possessed at least two different halogen substituents. mdpi.com This suggests that the interplay between the electronic effects of different halogens can be synergistic for biological activity. mdpi.com For example, in a series of styrylquinolines, replacing a fluorine atom with a chlorine atom led to an enhancement of antiplasmodial activity. nih.gov This indicates that the nature of the halogen at a specific position is as important as its presence. The combination of the electron-withdrawing properties of both chlorine and fluorine in the 4- and 3-positions, respectively, in the title compound likely creates a specific electronic environment that is favorable for its intended biological function.
Substituent Effects on Lipophilicity and Electronic Properties
Halogen substituents significantly influence a molecule's lipophilicity (its ability to dissolve in fats and lipids) and electronic properties, which are key factors in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. It has been noted in studies of cinnamic acid derivatives that there is a dependence of biological potency on the lipophilicity of the molecules up to an optimal value, suggesting that increased lipophilicity can enhance the rate of permeation into cells. mdpi.com In N-arylcinnamanilides, substitutions at the meta and para positions were found to increase lipophilicity, while substitutions at the ortho positions tended to decrease it. mdpi.com The electron-withdrawing nature of chlorine and fluorine atoms also alters the electron density of the phenyl ring, which can be crucial for interactions with electron-rich or electron-deficient regions of a biological target.
Exploration of Substitutions on the Nicotinonitrile Core
Modifications at the Pyridine (B92270) Nitrogen Atom
Derivatization at Positions C2, C4, and C6 of the Pyridine Ring
The carbon atoms of the pyridine ring offer opportunities for further derivatization. In a study on novel picolinic acids, it was found that substituents at the 6-position of the pyridine ring, particularly aryl-substituted pyrazoles, were critical for herbicidal activity. mdpi.com Furthermore, the study of the structure-activity relationship of these compounds revealed that the nature and position of substituents on the phenyl ring of the pyrazole (B372694) fragment also played a significant role in their inhibitory activity. mdpi.com This underscores the interconnectedness of substitutions on different parts of the molecule. Introducing substituents at the C2, C4, or C6 positions of the nicotinonitrile core of 5-(4-Chloro-3-fluorophenyl)nicotinonitrile could lead to new analogs with altered steric and electronic properties, potentially improving their biological profile.
Bioisosteric Replacements of the Nitrile Group
The nitrile group on the 3-position of the pyridine ring is a key feature of the this compound scaffold, often involved in critical interactions with the target protein. In drug design, a nitrile is frequently employed as a bioisostere for other functional groups like carbonyls, hydroxyls, or halogens, primarily due to its ability to act as a hydrogen bond acceptor. nih.govresearchgate.net Its small size, polarity, and metabolic stability make it an attractive functional group. researchgate.net
In the context of kinase inhibitors, the nitrile nitrogen can form hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding pocket, mimicking the interactions of the purine (B94841) nitrogen atoms of ATP itself. nih.gov For instance, docking studies of the kinase inhibitor bosutinib, which contains a nitrile, identified a key hydrogen bond between the nitrile nitrogen and a threonine residue in the binding site. nih.gov
SAR studies on related 5-phenylpyridine and similar heterocyclic scaffolds have explored replacing the nitrile with other small, polar groups to modulate binding affinity and cellular activity. The goal of such replacements is often to enhance hydrogen bonding, improve solubility, or alter the electronic properties of the ring system, while retaining or improving the desired biological activity.
For example, in a series of imidazopyridazine-based Tropomyosin Receptor Kinase (TRK) inhibitors, which share a substituted phenyl moiety, various functional groups on the phenyl ring were evaluated. nih.gov While direct replacement of a nitrile was not the focus, the tolerance for different substitutions at that position provides insight. It was observed that 3- or 4-position nitrile substitutions on a phenyl ring were well-tolerated, and replacement with groups like amides or sulfonamides could also furnish potent compounds, suggesting these groups can effectively substitute for the nitrile in interacting with the target kinase. nih.gov
The following table summarizes the impact of bioisosteric replacements for the nitrile group on the biological activity of related kinase inhibitors, based on established medicinal chemistry principles. nih.govnih.gov
| Original Group (Nitrile) | Bioisosteric Replacement | Potential Impact on Activity | Rationale |
| -C≡N | -C(=O)NH₂ (Amide) | Potentially maintained or enhanced | The amide can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the binding site. |
| -C≡N | -C(=O)CH₃ (Acetyl) | Likely reduced | The acetyl group is a weaker hydrogen bond acceptor and bulkier, which may lead to steric clashes. |
| -C≡N | Tetrazole | Potentially maintained or enhanced | A tetrazole ring is a well-established bioisostere for a carboxylic acid and can also mimic the hydrogen-bonding properties of a nitrile. |
| -C≡N | Halogen (e.g., -Cl, -Br) | Variable | A halogen can act as a weak hydrogen bond acceptor, but its primary contribution is through halogen bonding or hydrophobic interactions, which may or may not be favorable depending on the specific pocket. |
Correlations between Molecular Geometry and Biological Activity Profiles
The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The relative orientation of the 4-chloro-3-fluorophenyl ring and the nicotinonitrile ring, defined by the dihedral angle between them, dictates how the molecule fits into the ATP-binding pocket of a target kinase.
Kinase inhibitors often bind in a specific, induced-fit conformation. nih.gov The binding pocket itself can be flexible, with key residues moving to accommodate the ligand. A prominent example is the "gatekeeper" residue, often a methionine, which is known to move to allow access to a deeper hydrophobic pocket for certain inhibitor classes. nih.gov For a molecule like this compound, achieving a near-coplanar orientation between the two aromatic rings can be crucial for maximizing π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the binding site. This planarity extends the delocalized π-system, which can enhance binding affinity.
However, in some cases, a twisted or non-planar conformation is preferred to avoid steric clashes or to position functional groups optimally for hydrogen bonding. For instance, in a series of aminopyrazole JNK inhibitors, the N-phenyl urea (B33335) group binds into a selective hydrophobic pocket, forcing a specific torsional angle on the molecule. nih.gov
The substitution pattern on the phenyl ring directly influences the preferred dihedral angle. The presence of the fluorine atom at the 3-position, adjacent to the bond linking the two rings, can create steric hindrance that favors a non-planar conformation. The interplay between achieving favorable π-stacking (favoring planarity) and avoiding steric repulsion (favoring a twisted state) determines the ligand's conformational energy landscape and, consequently, its binding affinity.
The table below illustrates the general correlation between the dihedral angle of bi-aryl kinase inhibitors and their resulting biological activity.
| Dihedral Angle (Phenyl-Pyridine) | Conformation | Potential Impact on Kinase Inhibition | Structural Rationale |
| ~0° - 20° | Near-Coplanar | Often associated with high potency | Maximizes π-π stacking interactions with aromatic residues in the binding pocket. |
| ~20° - 60° | Twisted | Can be optimal depending on the target | Balances π-stacking with avoidance of steric clashes with the protein backbone or side chains. Allows specific positioning of substituents. |
| >60° | Highly Twisted/Perpendicular | Generally leads to reduced or loss of activity | Disrupts favorable planar interactions and may introduce an unfavorable binding pose. |
Biological Activity and Molecular Pharmacology of 5 4 Chloro 3 Fluorophenyl Nicotinonitrile Analogs
In Vitro Screening Methodologies for Target Identification and Validation
The initial stages of drug discovery for analogs of 5-(4-Chloro-3-fluorophenyl)nicotinonitrile rely on a battery of in vitro assays to identify and validate their biological targets. These high-throughput screening methods offer a controlled environment to assess the direct effects of these compounds on specific proteins and cells.
Enzyme inhibition assays are fundamental in determining the potential of these compounds to modulate the activity of specific enzymes, particularly kinases, which are often dysregulated in diseases like cancer. nih.gov Kinase inhibitors are designed to interfere with the biological processes that lead to excessive cell proliferation and tumor progression. nih.gov Analogs containing a nitrile group and a substituted phenyl ring have shown promise as kinase inhibitors. nih.gov
One notable example is GDC-0994, a compound that incorporates the 4-chloro-3-fluorophenyl moiety. nih.gov It has been identified as a selective and orally bioavailable inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). nih.gov These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which is frequently activated in various cancers due to mutations in genes like BRAF or RAS. nih.gov
Other research has focused on designing 1,4-dihydropyridine (B1200194) derivatives that contain a nitrile group as potential inhibitors of several receptor tyrosine kinases (RTKs). nih.gov The design of these molecules often incorporates a hydrophobic tail and a central nitrogenous heterocycle to match the pharmacophoric features of known kinase inhibitors. nih.gov
Table 1: Kinase Inhibition by Analogs Containing the 4-Chloro-3-fluorophenyl Moiety
| Compound/Analog Class | Target Kinase(s) | Research Findings | Reference(s) |
|---|---|---|---|
| GDC-0994 | ERK1/2 | Selective inhibitor of ERK kinase activity. | nih.gov |
| Nitrile-containing 1,4-Dihydropyridines | EGFR, HER-2, BTK | Designed as potential dual inhibitors of kinases and P-glycoprotein. | nih.gov |
Receptor binding assays are critical for quantifying the affinity of a compound for a specific receptor. These assays often use a competitive format where the test compound competes with a known radiolabeled ligand for binding to the receptor. merckmillipore.com This method allows for the determination of key quantitative parameters, such as the inhibition constant (Ki), which indicates the compound's binding affinity. merckmillipore.com
Analogs of this compound have been investigated for their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. wikipedia.orgscholarpedia.org The nAChR family is diverse, with numerous subtypes assembled from different subunits (e.g., α4β2, α7, α3β4). guidetopharmacology.org
Studies on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs, which feature a substituted phenyl ring, have demonstrated high binding affinity for the α4β2-nAChR subtype, while showing low affinity for the α7-nAChR. nih.gov Electrophysiological studies further characterized these compounds as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov This suggests that the substituted phenyl moiety is a key determinant of both affinity and functional activity at these receptors. nih.gov
Table 2: Binding Affinity of Substituted Phenyl Analogs at nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |
|---|---|---|---|---|
| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) | α4β2* | 0.009 | Antagonist | nih.gov |
| 2'-Fluoro-3'-(4-trifluoromethanesulfonylphenyl)deschloroepibatidine (5f) | α4β2* | 0.03 | Antagonist | nih.gov |
| 2'-Fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine (5g) | α4β2* | 0.94 | Antagonist | nih.gov |
| General Analogs (5b-g) | α7 | > 2000 | Weak Affinity | nih.gov |
Data presented for high-affinity α4β2-nAChR.
To assess the functional consequences of enzyme inhibition or receptor modulation, cellular assays are employed. These assays measure a compound's effect on cell proliferation or its direct cytotoxic effects. nih.gov A common method is the MTT assay, which measures the metabolic activity of viable cells by observing the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product. nih.gov
Analogs containing the 4-chloro-3-fluorophenyl group have been evaluated for their anti-proliferative activity, particularly in cancer cell lines. nih.govnih.gov The inhibition of signaling pathways essential for cell growth, such as the ERK pathway, is expected to translate into reduced cell proliferation. nih.gov For instance, nitrile-containing 1,4-dihydropyridine derivatives have demonstrated significant anti-proliferative action in screenings conducted by the National Cancer Institute (NCI). nih.gov
Table 3: Anti-proliferative Activity of Nitrile-Containing Analogs
| Compound | Assay Type | Key Finding | Reference(s) |
|---|---|---|---|
| Analog 1g (1,4-DHP derivative) | NCI 60-cell line screen | Mean Growth Inhibition % = 41 | nih.gov |
| Analog 2e (1,4-DHP derivative) | NCI 60-cell line screen | Mean Growth Inhibition % = 28 | nih.gov |
| Analog 2l (1,4-DHP derivative) | NCI 60-cell line screen | Mean Growth Inhibition % = 64 | nih.gov |
| GDC-0994 | Cell Proliferation Assays | Inhibits proliferation in cancer cell lines with activated RAS/RAF/MEK/ERK pathway. | nih.gov |
Mechanistic Elucidation of Biological Actions
Beyond initial screening, further studies are required to understand precisely how these compounds exert their effects at a molecular level and how they modulate cellular signaling networks.
Understanding the specific molecular interactions between a compound and its target protein is crucial for rational drug design and optimization. The presence of chlorine and fluorine on the phenyl ring of this compound is particularly significant. These halogen atoms can participate in halogen bonds, which are noncovalent interactions between the halogen and a Lewis base, such as a carbonyl oxygen in a protein's backbone. nih.gov
Furthermore, the fluorine atom can form hydrogen bonds with polar hydrogen atoms (HX, where X is O or N), and the entire fluorinated phenyl ring can act as an isostere for other chemical groups, influencing the compound's binding mode. nih.gov Molecular modeling and docking simulations are powerful tools used to predict and analyze these interactions. For example, docking studies of nAChR antagonists suggest that different substituted phenyl analogs can adopt unique binding modes within the receptor's binding pocket, which can explain their selectivity and functional properties. nih.gov
The key pharmacophoric features for kinase inhibitors often include a heteroaromatic system that occupies the adenine (B156593) binding pocket and a hydrophobic terminal head that fits into a hydrophobic region of the ATP binding cleft. nih.gov The 4-chloro-3-fluorophenyl group can serve as this hydrophobic head, with the halogens enhancing binding affinity through specific interactions. nih.gov
The binding of a compound to its target enzyme or receptor initiates a cascade of intracellular events known as a signaling pathway. Analyzing the modulation of these pathways provides a broader understanding of the compound's cellular effects.
As an inhibitor of ERK1/2, the GDC-0994 compound directly modulates the RAS/RAF/MEK/ERK pathway. nih.gov By blocking ERK1/2, it prevents the phosphorylation of downstream substrates that are essential for cell proliferation and survival. This mechanism is particularly relevant in tumors where this pathway is constitutively active due to oncogenic mutations. nih.gov
Similarly, the interaction of antagonists with nAChRs blocks the normal signaling initiated by the neurotransmitter acetylcholine. nih.gov In the context of addiction, where nAChRs play a central role, this antagonism can interfere with the rewarding effects of nicotine. nih.gov The dysregulation of other pathways, such as the WNT/β-catenin pathway, is a hallmark of certain cancers like colorectal cancer. nih.gov Small molecules that can modulate key components of this pathway, such as the Dishevelled (DVL) protein, are of significant interest as potential anticancer agents. nih.gov While not directly demonstrated for this compound itself, its structural motifs are present in compounds explored for modulating such complex signaling networks.
Studies on Cellular Permeability and Intracellular Accumulation
The ability of a compound to penetrate cell membranes is a critical determinant of its potential therapeutic efficacy. Research into the cellular permeability of nicotinonitrile analogs has provided insights into how structural modifications can influence this key property. While specific data on this compound is not extensively detailed in the provided search results, studies on structurally related pyridine-based compounds offer valuable information on factors governing their transit across cellular barriers.
A series of potent and selective human neuronal nitric oxide synthase (hnNOS) inhibitors, which are based on a 2-aminopyridine (B139424) scaffold, have been evaluated for their brain permeability using the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). nih.gov This assay predicts the passive transport of compounds across the blood-brain barrier. In this series, modifications to the pyridine (B92270) ring and its substituents were shown to significantly impact permeability. nih.gov
For instance, the introduction of different functional groups at the 4-position of the pyridine ring led to a range of permeability values (P_e). The order of permeability for these substituents was determined to be: 4-CF₃ > 4-CF₂H > 4-CH₃ > 4-H ~ 4-Cl > 4-OCH₃. nih.gov Notably, the hydrophobic nature of the trifluoromethyl (CF₃) group enhanced the compound's permeability significantly compared to the methyl (CH₃) group. nih.gov This suggests that the electronic and lipophilic properties of substituents on the pyridine ring are key drivers of cellular permeability.
Furthermore, modifications to the side chains attached to the pyridine core also influenced permeability. For example, enhancing the lipophilicity of aliphatic groups at the tail amino group was a strategy employed to improve permeability. nih.gov One compound in the series, featuring a rigid alkyne and lipophilic alkyl substituents, demonstrated the highest permeability, likely due to these structural features. nih.gov Another compound, with a primary amine, also showed good permeability. nih.gov
These findings underscore the importance of lipophilicity and the nature of substituents in modulating the cellular permeability of pyridine-containing compounds. While these studies were not conducted on this compound itself, the principles derived from these analogs are instrumental in predicting and understanding its potential for intracellular accumulation.
Table 1: Permeability of Selected 2-Aminopyridine Analogs
| Compound/Substituent | Permeability (P_e) (x 10⁻⁶ cm s⁻¹) |
| 4-CF₃ | High |
| 4-CF₂H | Moderate-High |
| 4-CH₃ | Moderate |
| 4-H | Low-Moderate |
| 4-Cl | Low-Moderate |
| 4-OCH₃ | Low |
| Primary Amine | 12.6 |
| Alkyne with Lipophilic Alkyl Groups | 26.8 |
Broad-Spectrum Antimicrobial Modulatory Activity of Nicotinonitrile Derivatives
Nicotinonitrile derivatives have been investigated for their potential as antimicrobial agents. While the direct antimicrobial activity of some nicotinonitriles may be modest, their structural framework serves as a valuable scaffold for the development of more potent antimicrobial compounds.
In a study focused on the synthesis and antimicrobial evaluation of novel nicotinamidine derivatives, a nicotinonitrile derivative, specifically 2-(furan-2-yl)-6-phenylnicotinonitrile, was included as a reference compound. nih.gov The antimicrobial activities of these compounds were assessed against a panel of standard Gram-negative and Gram-positive bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium. nih.gov
The results indicated that the nicotinonitrile derivative itself exhibited the lowest antimicrobial activity among all the tested compounds. nih.gov However, the conversion of the nitrile group to an amidine group in the nicotinamidine derivatives led to a significant enhancement in their antimicrobial properties. nih.gov This suggests that while the nicotinonitrile core is a viable starting point, chemical modifications are necessary to unlock significant antimicrobial potential.
The study highlighted that the resulting nicotinamidine derivatives displayed minimum inhibitory concentration (MIC) values in the range of 10–20 μM against the tested microorganisms. nih.gov Specifically, two of the nicotinamidine compounds showed excellent MIC values of 10 μM against Staphylococcus aureus, which were comparable to the reference antibacterial drug, ampicillin. nih.gov
This demonstrates the modulatory role of the nicotinonitrile structure in the development of antimicrobial agents. The core structure can be chemically manipulated to produce derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Nicotinamidine Derivatives
| Compound Type | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
| Nicotinonitrile Derivative | E. coli, P. aeruginosa, S. aureus, B. megaterium | Lowest activity in the study |
| Nicotinamidine Derivatives | E. coli, P. aeruginosa, S. aureus, B. megaterium | 10–20 μM |
| Specific Nicotinamidine Derivatives (4a, 4b) | Staphylococcus aureus | 10 μM |
Computational Chemistry and in Silico Modeling for 5 4 Chloro 3 Fluorophenyl Nicotinonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule like 5-(4-chloro-3-fluorophenyl)nicotinonitrile. These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state electron density, from which numerous properties can be derived.
Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electronegative fluorine, chlorine, and nitrogen atoms are expected to be regions of negative potential, indicating their role in potential intermolecular interactions such as hydrogen bonding.
Table 1: Illustrative Quantum Chemical Properties Calculated for a Structurally Related Nicotinonitrile Derivative
| Calculated Property | Illustrative Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Suggests the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
Note: The values in this table are representative examples based on studies of similar heterocyclic compounds and are intended for illustrative purposes only, as specific data for this compound is not available.
Molecular Docking and Virtual Screening for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring these poses based on a scoring function that estimates the binding affinity. A high-ranking score suggests a favorable binding mode. For instance, in a study of novel pyrimidine-5-carbonitrile derivatives, molecular docking was used to predict their binding to the VEGFR-2 active site, revealing key hydrogen bond and hydrophobic interactions. rsc.org
Virtual screening uses docking on a large scale to test a library of compounds against a target of interest. If this compound were part of a virtual screening campaign, it would be docked against a specific protein target, and its score would be compared to thousands or even millions of other molecules to prioritize it for further experimental testing. The predicted binding mode would highlight which parts of the molecule are crucial for interaction. For example, the nitrile group could act as a hydrogen bond acceptor, while the chloro-fluorophenyl group could engage in hydrophobic or halogen bonding interactions within the target's binding pocket.
Table 2: Illustrative Molecular Docking Results for a Nicotinonitrile Analog against a Kinase Target
| Parameter | Illustrative Finding | Implication for this compound |
| Docking Score | -8.5 kcal/mol | A strong negative score suggests potentially high binding affinity to the target. |
| Key Interactions | Hydrogen bond with Lys789; Pi-Pi stacking with Tyr823 | Predicts specific amino acid residues that may be critical for binding and the types of non-covalent forces involved. |
| Predicted Pose | The nicotinonitrile core is buried deep in the binding pocket, with the substituted phenyl ring exposed to the solvent. | Provides a hypothesis for the three-dimensional arrangement of the ligand-target complex, guiding future modifications for improved potency or selectivity. |
Note: This data is hypothetical and for illustrative purposes, based on typical findings for small molecule kinase inhibitors.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a potential ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the conformational flexibility of this compound and the stability of its complex with a biological target.
An MD simulation of this compound bound to a protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and observing its behavior over nanoseconds or even microseconds. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable RMSD suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained by the ligand's binding.
Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can help to refine the rankings from molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors (properties derived from the chemical structure) and experimentally determined activity.
To develop a QSAR model for a series of nicotinonitrile analogs, including this compound, one would first need experimental data (e.g., IC50 values) for their activity against a specific target. Then, a wide range of molecular descriptors would be calculated for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices). Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a model that can predict the activity of new, untested compounds based on their descriptors.
For example, a QSAR study on chalcone (B49325) derivatives with antitubercular activity identified key descriptors that influence their potency. nih.gov A hypothetical QSAR model for nicotinonitrile derivatives might reveal that the presence of a halogen at a specific position on the phenyl ring and a certain range of lipophilicity are crucial for high activity.
Table 3: Hypothetical QSAR Model for a Series of Nicotinonitrile Derivatives
| Descriptor | Coefficient | Importance |
| LogP (Lipophilicity) | +0.5 | Positive correlation; higher lipophilicity is associated with higher activity. |
| Molecular Weight | -0.2 | Negative correlation; smaller molecules are favored. |
| Number of Hydrogen Bond Acceptors | +0.8 | Strong positive correlation; hydrogen bonding is critical for activity. |
| Dipole Moment | +0.3 | Moderate positive correlation; a more polar molecule is beneficial. |
Note: This table represents a simplified, hypothetical QSAR equation for illustrative purposes.
Pharmacophore Modeling for De Novo Ligand Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Pharmacophore models can be generated based on the structure of a known ligand-target complex or from a set of active molecules.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This is a powerful tool for de novo ligand design, where new molecular scaffolds are sought.
For this compound, a pharmacophore model could be developed based on its key chemical features. A hypothetical model might include a hydrogen bond acceptor feature for the nitrile nitrogen, an aromatic ring feature for the pyridine (B92270) ring, and another for the phenyl ring, along with a hydrophobic feature associated with the halogenated phenyl group. A study on DVL1 inhibitors utilized a pharmacophore model to guide their virtual screening efforts. nih.gov This approach allows for the identification of structurally diverse compounds that retain the essential interactions for biological activity.
Future Research Directions and Unexplored Avenues for 5 4 Chloro 3 Fluorophenyl Nicotinonitrile
Development of Asymmetric Synthesis for Chiral Analogs
The structure of 5-(4-chloro-3-fluorophenyl)nicotinonitrile is not inherently chiral. However, the introduction of chiral centers through targeted modifications could lead to the development of novel analogs with enhanced potency and selectivity. Future research in this area should focus on:
Introduction of Chiral Centers: Strategic placement of substituents on the pyridine (B92270) or phenyl ring, or on a linker connecting them, could introduce chirality. For instance, the addition of a chiral alkyl or amino group could be explored.
Stereoselective Synthesis: The development of robust asymmetric synthetic routes will be crucial to obtain enantiomerically pure analogs. Methodologies such as chiral catalysts, auxiliaries, or enzymatic resolutions could be investigated to control the stereochemistry of the newly introduced chiral center.
Differential Biological Activity: Once synthesized, the individual enantiomers would require thorough evaluation to determine if they exhibit different pharmacological profiles. It is well-established in medicinal chemistry that enantiomers can have distinct potency, efficacy, and even different mechanisms of action.
Integration with Advanced Drug Delivery Systems (excluding human data)
To enhance the therapeutic potential of this compound, its integration with advanced drug delivery systems could be a fruitful area of research. These systems could improve solubility, stability, and targeted delivery, thereby potentially increasing efficacy and reducing off-target effects.
Nanoparticle Formulation: Encapsulation of the compound within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, or polymeric nanoparticles could be investigated. These formulations can protect the drug from degradation and facilitate its transport across biological barriers in preclinical models.
Targeted Delivery Mechanisms: Functionalizing these nanoparticles with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors could enable directed delivery to desired tissues or cell types in in vitro and in vivo animal models. This approach would be particularly relevant if a specific therapeutic target is identified.
| Drug Delivery System | Potential Advantages in Preclinical Models |
| Lipid Nanoparticles | Improved solubility and bioavailability. |
| Polymeric Micelles | Enhanced stability and controlled release kinetics. |
| Antibody-Drug Conjugates | Targeted delivery to specific cell types. |
Exploration of Novel Therapeutic Areas Beyond Initial Indications
While the initial therapeutic indications for this compound are yet to be defined, its structural features suggest potential applications in several therapeutic areas that warrant investigation.
Oncology: The nicotinonitrile scaffold is present in several kinase inhibitors. Therefore, screening this compound against a panel of cancer-related kinases could be a starting point. Further cell-based assays using various cancer cell lines would be necessary to identify potential anti-proliferative or pro-apoptotic effects.
Neurodegenerative Diseases: Phenyl-substituted pyridines are found in compounds targeting central nervous system disorders. Investigating the ability of this compound to modulate targets relevant to diseases like Alzheimer's or Parkinson's, such as enzymes or receptors involved in neuroinflammation or protein aggregation, could be a valuable research direction.
Inflammatory Conditions: The anti-inflammatory potential of this compound could be explored in various preclinical models of inflammation. Its effect on key inflammatory pathways, such as cytokine production and immune cell activation, could be assessed.
Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization
The integration of computational approaches can significantly accelerate the drug discovery and development process for this compound and its analogs.
Predictive Modeling: Machine learning algorithms can be trained on existing datasets of similar compounds to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of novel analogs. This can help prioritize the synthesis of compounds with more favorable drug-like properties.
Generative Models: AI-powered generative models can be employed to design novel molecules based on the this compound scaffold. These models can explore a vast chemical space to propose new structures with optimized properties for a specific biological target.
Target Identification: Machine learning can also be used to analyze large biological datasets to identify potential protein targets for this compound, thereby elucidating its mechanism of action and suggesting new therapeutic applications.
| Computational Approach | Application in Drug Discovery |
| QSAR Modeling | Predicting biological activity based on chemical structure. |
| Molecular Docking | Simulating the binding of the compound to protein targets. |
| De Novo Design | Generating novel chemical structures with desired properties. |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5-(4-Chloro-3-fluorophenyl)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Construct the nicotinonitrile core via coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
Substitution : Introduce the 4-chloro-3-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Purification : Use column chromatography or recrystallization to isolate the product.
- Key Variables : Solvent polarity (DMF or ethanol), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Higher temperatures and polar aprotic solvents often improve SNAr efficiency due to enhanced nucleophilicity and stabilization of transition states .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX or ORTEP-III software for refinement. Data collection requires high-quality single crystals grown via slow evaporation in solvents like dichloromethane/hexane .
- Spectroscopy : Confirm substituent positions via / NMR (e.g., aromatic proton splitting patterns) and IR (C≡N stretch ~2220 cm).
Q. How do the chloro and fluoro substituents influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 3-fluoro and 4-chloro groups create an electron-deficient aromatic ring, directing electrophilic attacks to meta/para positions and activating the nitrile group for nucleophilic additions.
- Steric Effects : The chloro group’s larger size compared to fluoro may hinder sterically demanding reactions. Computational modeling (DFT) can quantify these effects by analyzing LUMO localization .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
- Methodological Answer :
- Variable Screening : Use a 2 factorial design to test factors like temperature (70°C vs. 110°C), solvent (DMF vs. THF), and catalyst loading (1% vs. 5% Pd).
- Response Analysis : Measure yield and purity as responses. For example, higher Pd loading may improve cross-coupling efficiency but increase cost. ANOVA identifies significant factors and interactions .
Q. How should researchers address contradictions in reported synthesis yields or biological activity data?
- Methodological Answer :
- Data Triangulation : Compare protocols for variables like reaction time, purification methods, or assay conditions. For instance, extended reaction times may degrade nitrile groups, reducing yield.
- Reproducibility Tests : Replicate experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive steps). Use LC-MS to detect side products or degradation .
Q. What computational methods are suitable for predicting the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The chloro-fluorophenyl group’s hydrophobicity may enhance binding to hydrophobic pockets.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC measurements for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
